molecular formula C13H16FNO2 B3077242 Methyl 3-fluoro-4-(piperidin-4-yl)benzoate CAS No. 1044773-79-6

Methyl 3-fluoro-4-(piperidin-4-yl)benzoate

Cat. No.: B3077242
CAS No.: 1044773-79-6
M. Wt: 237.27 g/mol
InChI Key: IERHLHAKTGPWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-fluoro-4-(piperidin-4-yl)benzoate is an organic compound with the molecular formula C13H16FNO2 It is a derivative of benzoic acid, featuring a fluorine atom and a piperidine ring attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-(piperidin-4-yl)benzoate typically involves the esterification of 3-fluoro-4-(piperidin-4-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(piperidin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

    Oxidation: 3-fluoro-4-(piperidin-4-yl)benzoic acid.

    Reduction: 3-fluoro-4-(piperidin-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-fluoro-4-(piperidin-4-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-(piperidin-4-yl)benzoate involves its interaction with specific molecular targets. The fluorine atom and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-4-(piperazin-1-yl)benzoate: Similar structure but with a piperazine ring instead of a piperidine ring.

    Methyl 4-fluoro-3-nitrobenzoate: Contains a nitro group instead of a piperidine ring.

    N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Contains a benzoxazole ring instead of a benzoate ester.

Uniqueness

Methyl 3-fluoro-4-(piperidin-4-yl)benzoate is unique due to the presence of both a fluorine atom and a piperidine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-fluoro-4-piperidin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9/h2-3,8-9,15H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERHLHAKTGPWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2CCNCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-fluoro-4-(piperidin-4-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-fluoro-4-(piperidin-4-yl)benzoate
Reactant of Route 3
Methyl 3-fluoro-4-(piperidin-4-yl)benzoate
Reactant of Route 4
Methyl 3-fluoro-4-(piperidin-4-yl)benzoate
Reactant of Route 5
Methyl 3-fluoro-4-(piperidin-4-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-fluoro-4-(piperidin-4-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.